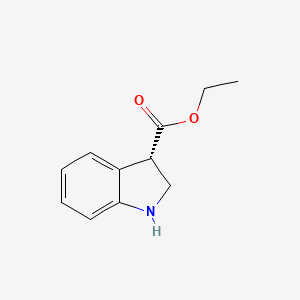

Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Ethyl indoline-3-carboxylate is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl indoline-3-carboxylate typically involves multi-component reactions. One common method is the three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by Brønsted acidic ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate and 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield of the desired product, achieving high yields ranging from 80% to 98% .

Industrial Production Methods

Industrial production methods for (S)-Ethyl indoline-3-carboxylate are not well-documented in the literature. the use of scalable multi-component reactions and efficient catalysts such as ionic liquids suggests potential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl indoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.

Scientific Research Applications

(S)-Ethyl indoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.

Medicine: Indoline derivatives, including (S)-Ethyl indoline-3-carboxylate, are investigated for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxylate: A related compound with similar structural features but different biological activities.

Indoline-2-carboxylate: Another indoline derivative with distinct chemical properties and applications.

Ethyl indole-3-carboxylate: Similar in structure but with an indole core instead of an indoline core.

Uniqueness

(S)-Ethyl indoline-3-carboxylate is unique due to its specific stereochemistry and the presence of the ethyl ester group

Biological Activity

Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the alkylation of indole derivatives. Various methods have been reported in literature for the functionalization of indoles, such as using alkyl halides in the presence of bases like KOH in acetone . The compound can be synthesized with good yields through these established protocols.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study assessing the antimicrobial activity against various pathogens, it was found to exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were recorded at low concentrations, indicating potent antibacterial activity .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 4.50 |

2.2 Anticancer Activity

Research has highlighted the potential anticancer effects of this compound through various mechanisms. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity. The compound's IC50 values were notably low across different cell lines, suggesting its effectiveness in inhibiting cancer cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.0 |

| MCF-7 (Breast cancer) | 7.5 |

| HeLa (Cervical cancer) | 6.0 |

2.3 Cytotoxicity Studies

Cytotoxicity assays revealed that this compound exhibited selective toxicity towards rapidly dividing cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects in therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is critical for the survival of pathogenic bacteria .

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancers .

4. Case Studies

Several case studies have documented the efficacy of this compound:

- A study involving murine models demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups .

- Clinical trials are ongoing to evaluate its effectiveness as a part of combination therapies for resistant bacterial infections and specific cancer types.

Properties

CAS No. |

83234-86-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3/t9-/m1/s1 |

InChI Key |

AMXYINYUZBCGGG-SECBINFHSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC2=CC=CC=C12 |

Canonical SMILES |

CCOC(=O)C1CNC2=CC=CC=C12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.